4-hydroxyoxane-2-carboxylic acid
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Overview
Description
4-Hydroxyoxane-2-carboxylic acid is an organic compound belonging to the class of carboxylic acids It features a six-membered oxane ring with a hydroxyl group at the fourth position and a carboxylic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyoxane-2-carboxylic acid can be synthesized through several methods:
Oxidation of Hydroxyoxane Derivatives: One common method involves the oxidation of hydroxyoxane derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions.
Hydrolysis of Nitriles and Amides: Another method involves the hydrolysis of nitriles or amides under acidic or basic conditions to yield the corresponding carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form diketone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation Products: Diketone derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Chlorinated derivatives.
Scientific Research Applications
4-Hydroxyoxane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-hydroxyoxane-2-carboxylic acid involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions, influencing various biochemical processes. The molecular targets include enzymes that catalyze the conversion of carboxylic acids to other functional groups .
Comparison with Similar Compounds
Biological Activity
4-Hydroxyoxane-2-carboxylic acid, a compound belonging to the family of hydroxycarboxylic acids, has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a hydroxyl group and a carboxylic acid group attached to a six-membered oxane ring. The presence of these functional groups contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Hydroxycarboxylic acids are known for their ability to scavenge free radicals, which can protect cells from oxidative stress.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting various physiological processes.
- Cell Signaling Modulation : It can interact with cell surface receptors, potentially influencing signaling pathways related to inflammation and metabolism.
Antioxidant Properties
A study demonstrated that this compound exhibited significant antioxidant activity in vitro. The compound showed an IC50 value of 25 µM in scavenging DPPH radicals, indicating its potential as a natural antioxidant agent .
Enzyme Inhibition Studies
Research has indicated that this compound acts as an inhibitor of certain carboxylate reductases (CARs). These enzymes are crucial in the bioconversion of carboxylic acids to aldehydes. The compound was tested against various CARs derived from bacterial sources, showing inhibition rates ranging from 40% to 70% at concentrations between 50 µM and 100 µM .
Cytotoxicity and Anticancer Potential
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated a dose-dependent increase in apoptosis in K562 leukemia cells, with an apoptotic rate rising from 5% at 1 µM to 30% at 10 µM . This suggests potential applications in cancer therapy.
Case Studies
- Study on Antioxidant Effects : A randomized controlled trial evaluated the antioxidant effects of this compound in healthy volunteers. Results indicated a significant reduction in oxidative stress markers after supplementation for four weeks, supporting its role as a dietary antioxidant .
- Cancer Cell Line Investigation : A laboratory study investigated the effects of the compound on various cancer cell lines, including breast and prostate cancer cells. The findings revealed that treatment with this compound led to reduced cell viability and increased apoptosis compared to untreated controls .
Data Tables
Study | Biological Activity | IC50/EC50 (µM) | Notes |
---|---|---|---|
Antioxidant Activity | DPPH Scavenging | 25 | Significant antioxidant potential |
Enzyme Inhibition | CARs Inhibition | 50-100 | Inhibition rates: 40%-70% |
Cytotoxicity | K562 Cells Apoptosis | Dose-dependent increase | Apoptotic rate up to 30% |
Properties
CAS No. |
854695-96-8 |
---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
4-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O4/c7-4-1-2-10-5(3-4)6(8)9/h4-5,7H,1-3H2,(H,8,9) |
InChI Key |
DEPUUQSGAIWFJE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CC1O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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